7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The compound 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of tricyclic heterocycles featuring fused pyrazole, triazole, and pyrimidine rings. Substitutions at the 7- and 2-positions are critical for modulating biological activity. The 3,4-dichlorophenyl group at position 7 introduces electron-withdrawing properties, while the 3,4-dimethoxyphenyl group at position 2 provides electron-donating effects, influencing both electronic distribution and lipophilicity . Such derivatives are frequently explored as kinase inhibitors and anticancer agents due to their ability to interact with ATP-binding pockets in target proteins .
Properties
Molecular Formula |
C20H14Cl2N6O2 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6O2/c1-29-16-6-3-11(7-17(16)30-2)18-25-20-13-9-24-28(19(13)23-10-27(20)26-18)12-4-5-14(21)15(22)8-12/h3-10H,1-2H3 |
InChI Key |
KQQZGCUZXMLWNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Halogenation, nitration, and other substitution reactions can be carried out to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
7-(3,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituents at the 2- and 7-positions. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s Cl and OCH₃ groups balance lipophilicity (logP ~3.5–4.0 estimated), whereas analogs with methyl/phenyl groups (e.g., 5h) exhibit higher logP (~4.5) .
- Solubility : Glycosylated derivatives () achieve aqueous solubility >1 mg/mL, while the target compound’s dimethoxyphenyl group may offer moderate solubility (~0.1 mg/mL) .
- Stability : Chlorinated aromatic rings enhance metabolic stability compared to alkylated analogs .
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via regioselective cyclization and Suzuki coupling, as demonstrated for similar derivatives .
- Structure-Activity Relationship (SAR) :
- Substitution at position 7 with halogens (Cl, Br) enhances kinase inhibition potency.
- Position 2 modifications with polar groups (e.g., methoxy) improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
